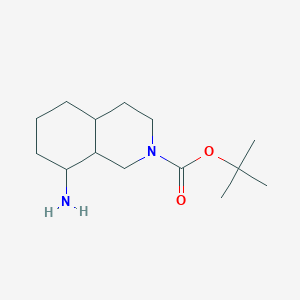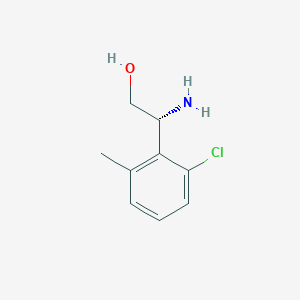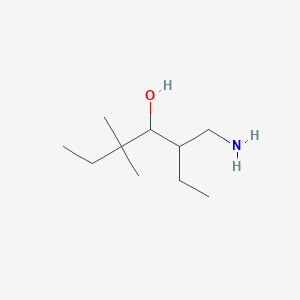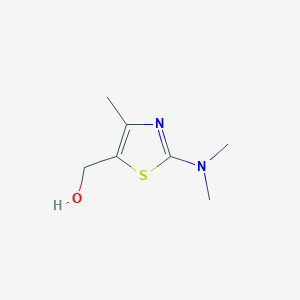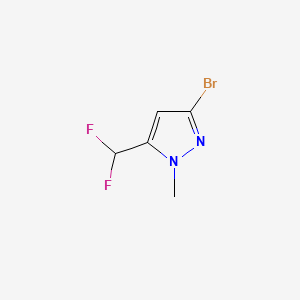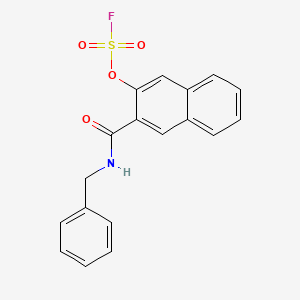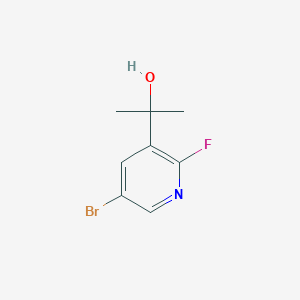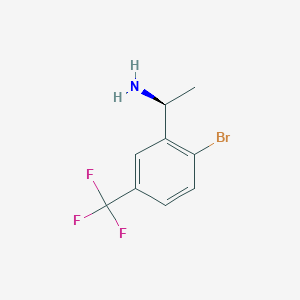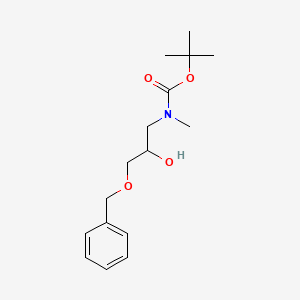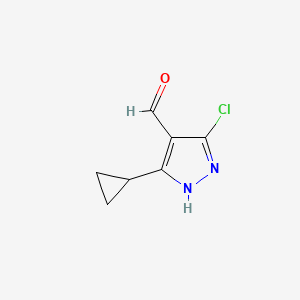
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a pyrazole derivative, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction results in the chlorination and formylation of the pyrazole ring, yielding the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and cyclopropyl groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-methanol
Uniqueness
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H7ClN2O |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
3-chloro-5-cyclopropyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(3-11)6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI-Schlüssel |
OMZPJBMWBGIUOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NN2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


